
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is a synthetic organic compound belonging to the class of guanidines Guanidines are characterized by the presence of a central guanidine group (C=N-C=N-C) linked to two amine groups (NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride typically involves the reaction of octylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions include maintaining a temperature of around 50-60°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of high-pressure homogenization and ultrasonication techniques can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines.
Aplicaciones Científicas De Investigación
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Diaminomethylidene)-2-octylguanidine;hydrochloride involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. This inhibition results in reduced glucose production and increased glucose uptake by peripheral tissues. Additionally, the compound can induce autophagy and apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Metformin: 1-(Diaminomethylidene)-3,3-dimethylguanidine, widely used as an antidiabetic agent.
Phenformin: 1-(Diaminomethylidene)-2-(2-phenylethyl)guanidine, known for its antidiabetic and potential anticancer properties.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: Investigated for its antimicrobial and anticancer activities.
Uniqueness
1-(Diaminomethylidene)-2-octylguanidine;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its long alkyl chain enhances its lipophilicity, allowing for better cellular uptake and interaction with lipid membranes. This property distinguishes it from other guanidine derivatives and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
101491-44-5 |
|---|---|
Fórmula molecular |
C10H24ClN5 |
Peso molecular |
249.78 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-2-3-4-5-6-7-8-14-10(13)15-9(11)12;/h2-8H2,1H3,(H6,11,12,13,14,15);1H |
Clave InChI |
KUXDDCZUGHZCEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN=C(N)N=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


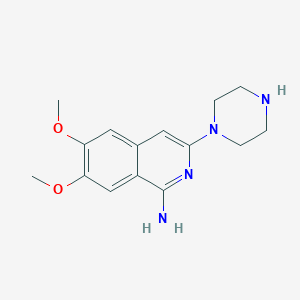
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
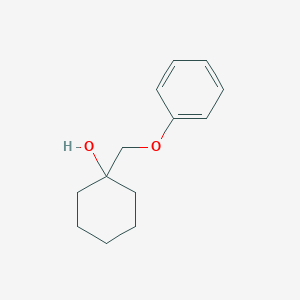
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
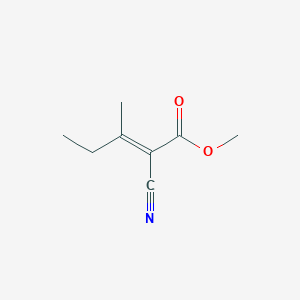
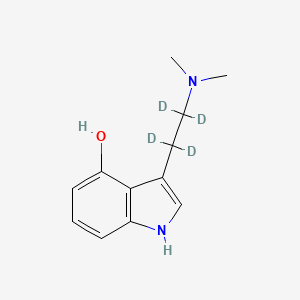
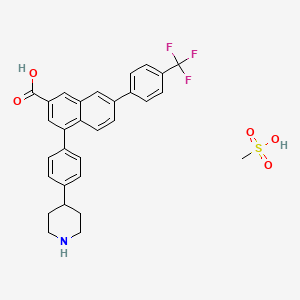
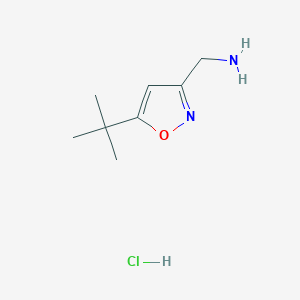
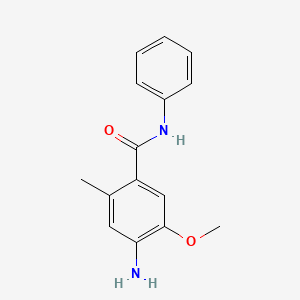
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)


